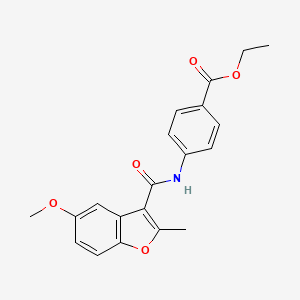
Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate is a synthetic organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methoxy group, and an amido group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Benzofuran Core: : The benzofuran core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization. For instance, starting with 2-methylphenol, the compound undergoes acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting intermediate is then cyclized to form the benzofuran ring.
-
Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
-
Amidation Reaction: : The amido group is introduced through an amidation reaction. This involves reacting the benzofuran derivative with an appropriate amine, such as 4-aminobenzoic acid, under suitable conditions.
-
Esterification: : The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the amido group, converting it to an amine.
-
Substitution: : The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Benzofuran derivatives have shown promise in inhibiting the growth of various cancer cell lines .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
-
Industry: : It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate can be compared with other benzofuran derivatives:
-
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: : Similar structure but lacks the amido group, which may result in different biological activities .
-
Methyl 2-methoxybenzoate: : Contains a methoxy group and an ester group but lacks the benzofuran core, leading to different chemical properties .
-
Benzofuran: : The parent compound without any substituents, serving as a basic structure for various derivatives .
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H19NO5 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
ethyl 4-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19NO5/c1-4-25-20(23)13-5-7-14(8-6-13)21-19(22)18-12(2)26-17-10-9-15(24-3)11-16(17)18/h5-11H,4H2,1-3H3,(H,21,22) |
Clé InChI |
IMBNHOULOHPUBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid](/img/structure/B11279446.png)
![N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11279448.png)
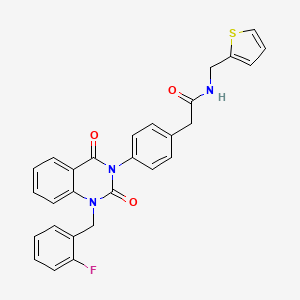
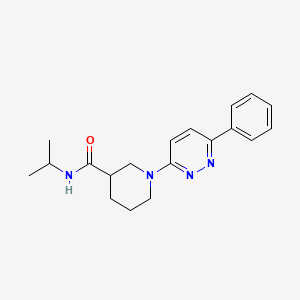
![6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B11279464.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279465.png)
![N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11279466.png)
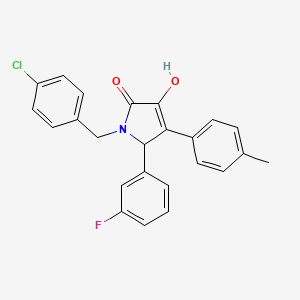
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B11279473.png)
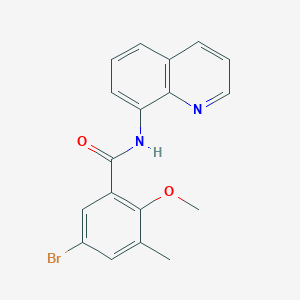
![5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide](/img/structure/B11279494.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279495.png)
![2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11279504.png)
![Ethyl 7-(2,5-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279515.png)
